The 3D Scaffold Revolution: A Technical Guide to 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane in Medicinal Chemistry
The 3D Scaffold Revolution: A Technical Guide to 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane in Medicinal Chemistry
Executive Summary
The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining trend in modern drug discovery. Among these advanced architectures, 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane (CAS 2418731-80-1) represents a highly specialized spirocyclic building block. By fusing an oxetane ring with a methyl-substituted morpholine ring, this scaffold provides a rigid, vector-specific framework that enhances metabolic stability, aqueous solubility, and target binding affinity. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synthetic integration, and pharmacological applications.
Structural Anatomy and Physicochemical Profiling
The structural uniqueness of 7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane lies in its spiro[3.5]nonane core. The molecule consists of a four-membered oxetane ring (containing the 2-oxa atom) spiro-fused at position 4 to a six-membered morpholine ring (containing the 5-aza and 8-oxa atoms), with a methyl group functionalizing the 7-position[1].
This specific topological arrangement forces the heteroatoms into a defined spatial geometry, preventing the conformational flipping often observed in unconstrained morpholine derivatives.
Quantitative Physicochemical Data
The following table summarizes the predicted and validated physicochemical parameters of the scaffold, highlighting its low lipophilicity (XlogP) and compact collision cross-section, which are highly favorable for oral bioavailability[2].
| Property | Value | Source |
| CAS Number | 2418731-80-1 | 3[3] |
| Molecular Formula | C₇H₁₃NO₂ | 2[2] |
| Monoisotopic Mass | 143.09464 Da | 2[2] |
| SMILES String | CC1CNC2(COC2)CO1 | 2[2] |
| Predicted XlogP | -0.6 | 2[2] |
| Collision Cross Section (M+H) | 122.5 Ų | 2[2] |
The Spirocyclic Advantage: Mechanistic Insights
In medicinal chemistry, the ubiquitous morpholine ring is often used to improve the aqueous solubility of lipophilic drug candidates. However, standard morpholines are highly susceptible to oxidative metabolism (e.g., via cytochrome P450 enzymes) at the carbons adjacent to the heteroatoms.
By utilizing 7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane, researchers leverage the "oxetane advantage." Oxetanes act as polar equivalents of gem-dimethyl groups and lipophilic brothers of carbonyl groups[4]. The incorporation of the spiro-oxetane motif achieves three mechanistic goals[5]:
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Metabolic Shielding: The spiro-fusion creates steric hindrance that protects the adjacent morpholine carbons from enzymatic oxidation.
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Entropic Optimization: The rigid 3D structure restricts the conformational degrees of freedom. When the molecule binds to a target receptor, the entropic penalty ( ΔS ) is significantly lower compared to flexible aliphatic chains.
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Directed Hydrogen Bonding: The oxygen atoms in both the oxetane and morpholine rings act as precise hydrogen-bond acceptors, enabling highly specific interactions with kinase hinge regions.
Solid-Phase Organic Synthesis (SPOS) Integration
To generate high-throughput screening libraries, 7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane is frequently incorporated into Solid-Phase Organic Synthesis (SPOS) workflows[6]. To ensure a self-validating and orthogonal system, an Fmoc/tBu strategy on Wang resin is recommended over Boc-protection, as it prevents premature resin cleavage during intermediate deprotection steps.
Self-Validating SPOS Protocol
Objective: Immobilization and on-resin diversification of the spirocyclic scaffold via reductive amination.
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Resin Swelling:
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Action: Swell Wang resin (1.0 g, 1.2 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.
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Causality: Swelling expands the polystyrene matrix, maximizing the exposure of reactive hydroxyl sites for efficient coupling.
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Immobilization:
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Action: Add Fmoc-7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane-x-carboxylic acid (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in DMF. Agitate for 12 hours.
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Causality: DIC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst to form the ester linkage with the resin.
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Fmoc Deprotection:
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Action: Treat the resin with 20% Piperidine in DMF (v/v) for 30 minutes. Wash thoroughly with DMF and DCM.
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Causality: Piperidine induces an E1cB elimination of the Fmoc group, exposing the secondary amine (5-aza position) without disrupting the acid-labile ester bond to the Wang resin. Validation: A positive Kaiser test (dark blue resin) confirms the presence of the free secondary amine.
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On-Resin Diversification (Reductive Amination):
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Action: Add target aldehyde (5.0 eq) in 1% AcOH/DMF. Shake for 1 hour to form the iminium ion. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 eq) and agitate for 16 hours.
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Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent. It reduces the transient iminium ion to a stable tertiary amine without reducing the unreacted aldehyde. Validation: A negative Kaiser test (yellow resin) confirms complete conversion.
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Cleavage and Library Generation:
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Action: Treat the resin with 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Filter and concentrate.
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Causality: High-concentration TFA cleaves the ester linkage, releasing the diversified spirocycle as a free carboxylic acid. TIS acts as a carbocation scavenger, preventing the cleaved linker from re-alkylating the product.
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Caption: Solid-Phase Organic Synthesis workflow for spirocyclic library generation.
Application in Targeted Therapeutics: Kinase Inhibition
The 2,8-dioxa-5-azaspiro[3.5]nonane architecture has demonstrated profound utility in the development of targeted oncology drugs, particularly as a core substituent in PI3Kβ (Phosphoinositide 3-kinase beta) inhibitors [7].
In the synthesis of quinoxaline and pyridopyrazine derivatives, the spirocyclic amine is coupled to the core heterocycle[8]. The resulting compounds exhibit high selectivity for the p110β catalytic subunit of PI3K. The spiro-oxetane oxygen forms a critical hydrogen bond with the kinase hinge region, while the methyl-morpholine moiety occupies the hydrophobic specificity pocket. By inhibiting PI3Kβ, these spirocyclic derivatives block the downstream generation of PIP3, thereby halting AKT recruitment and ultimately inducing apoptosis in PTEN-deficient tumor cells[7].
Caption: Mechanism of action for spirocyclic PI3Kβ inhibitors in the PI3K/AKT pathway.
References
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PubChemLite (Université du Luxembourg) - 7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane Structural Information[Link]
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MDPI (Molecules) - Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [Link]
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European Patent Office (EP 3359533 B1) - Quinoxaline and Pyridopyrazine Derivatives as PI3Kbeta Inhibitors [Link]
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ACS Publications (J. Org. Chem.) - DBU-Catalyzed Diastereo/Regioselective Access to Highly Substituted Spiro-oxetane Oxindoles [Link]
Sources
- 1. PubChemLite - 7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. 7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane | 2418731-80-1 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]
